5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE
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Overview
Description
5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The compound features a tetrazole ring, which is known for its stability and ability to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols or disulfides.
Attachment of the Chlorophenyl and Fluorophenyl Groups: These groups can be attached through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the tetrazole ring or the aromatic groups, depending on the reagents and conditions used.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, boron reagents for Suzuki-Miyaura coupling.
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group.
Substituted Tetrazoles: Formed from substitution reactions on the aromatic rings.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its stability and reactivity make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
In biological research, the compound has been studied for its potential as an anti-inflammatory agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development .
Medicine
The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for the development of new therapeutic agents. It has shown promise in preliminary studies for its anti-inflammatory and antimicrobial properties .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also serve as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate from accessing the enzyme . This inhibition can lead to a reduction in the production of inflammatory mediators, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-1H-tetrazole: Similar structure but lacks the sulfanyl and fluorophenyl groups.
5-(2-Chlorophenyl)-1,2,4-triazole: Contains a triazole ring instead of a tetrazole ring.
2-(4-Fluorophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring and a fluorophenyl group.
Uniqueness
The presence of both chlorophenyl and fluorophenyl groups, along with the sulfanyl linkage, imparts unique chemical and biological properties to 5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1-(2-FLUOROPHENYL)-1H-1,2,3,4-TETRAZOLE. These features enhance its stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-1-(2-fluorophenyl)tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN4S/c15-11-6-2-1-5-10(11)9-21-14-17-18-19-20(14)13-8-4-3-7-12(13)16/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSJRYLJLLGEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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